molecular formula C7H6ClN3 B2940355 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 71139-94-1

2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2940355
CAS No.: 71139-94-1
M. Wt: 167.6
InChI Key: KGIPMUQPJGNQOT-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

A mixture of 1-aminopyridin-2(1H)-iminium-2,4,6-trimethylbenzenesulfonate (crude product from the previous step) and sodium hydroxide (NaOH) (0.55 g, 13.8 mmol) in EtOH (30 mL) was stirred at 60° C. for 1 h, then methyl 2-chloroacetate (1.12 g, 10.4 mmol) was added. The reaction mixture was refluxed for 4 h, then the solvent was removed. The product was purified by silica gel column chromatography (eluting with 20% v/v EtOAc in PE) to give the title compound (512 mg, yield: 29%, 2 steps). ESI MS: m/z 168 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=[NH2+:8].CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[OH-].[Na+].[Cl:24][CH2:25][C:26](OC)=O>CCO>[Cl:24][CH2:25][C:26]1[N:8]=[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][N:2]2[N:1]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(C=CC=C1)=[NH2+].CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-]
Name
Quantity
0.55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
ClCC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography (
WASH
Type
WASH
Details
eluting with 20% v/v EtOAc in PE)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=NN2C(C=CC=C2)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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